The table below summarizes the core identification and physicochemical data for this compound.
| Property | Specification |
|---|---|
| CAS RN | 2783-17-7 [1] [2] |
| Molecular Formula | C₁₂H₂₈N₂ [1] [2] |
| Molecular Weight | 200.36 g/mol [1] [2] |
| Purity | >98.0% [1] |
| Physical Appearance | White to almost white powder to lump [1] |
| Melting Point | 70 °C [1] |
| Boiling Point | 145 °C / 2 mmHg [1] |
| Solubility | Soluble in Ethanol [1] |
| Storage | Room temp. (cool/dark place <15°C), under inert gas, air-sensitive [1] |
This compound serves as a versatile building block in industrial and research contexts. The following diagram illustrates its primary applications and relationships:
This compound (referred to as 1,12-DD) is identified as a reversible blocker of Maxi calcium-activated potassium (BK) channels [2]. It reduces the single-channel current amplitude, mean channel open time, and channel open probability, making it a promising compound for researching cell electrical signal transduction mechanisms [2].
However, the search results I obtained do not contain a detailed step-by-step experimental protocol for this specific biological application. The information presented is a summary of the biological finding.
The following are methodologies for non-biological applications of this compound as detailed in the search results.
This compound requires careful handling as it is classified as hazardous [1].
The following table consolidates the key technical data available for 1,12-Dodecanediamine:
| Property | Value / Description | Source |
|---|---|---|
| Solubility in Ethanol | Almost transparency (qualitative indicator of good solubility) | [1] |
| Solubility in Water | Poorly soluble (qualitative) | [2] |
| General Solubility | More soluble in non-polar organic solvents (e.g., hexane, dichloromethane) than in polar solvents | [2] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 145 °C / 2 mmHg | [1] |
| Appearance | White to almost white powder to lump | [1] |
A scientific study also investigated its behavior in supercritical carbon dioxide (Sc-CO₂). Under the tested conditions (pressure range of 110–200 bar, temperature range of 313.1–333.1 K), the solubility of this compound was not observed because it interacted chemically with the CO₂ [3].
The available data comes from standard quality control and specific research methodologies.
The logical workflow of this dynamic method is illustrated below:
This compound requires careful handling, particularly in a research setting. Here are the key safety points from its Globally Harmonized System (GHS) classification:
Hazard Statements [1]:
Key Precautionary Measures [1]:
The table below summarizes available data for a related compound, 4,9-Dioxa-1,12-dodecanediamine, which provides a reference for the properties of similar diamines [1].
| Property | Value |
|---|---|
| Physical State | Liquid [1] |
| Assay (Purity) | ≥ 99.0% [1] |
| Density (at 20 °C) | 0.96 g/cm³ [1] |
| Flash Point | 157.5 - 159 °C (closed cup) [1] |
| Autoignition Temperature | 245 °C [1] |
| Vapor Pressure | 1 hPa at 50 °C [1] |
| pH (at 20 °C, 100 g/L) | 10 [1] |
| Explosive Limits | 1.3 - 4.9 % (v/v) [1] |
Based on the supplier's assessment, 4,9-Dioxa-1,12-dodecanediamine is classified with the following hazards [1]:
A specific inhalation toxicology study on fumed dodecanediamine in rats provides insight into its effects [2]:
For researchers needing to understand the foundational toxicology data, here is the methodology from the key study [2]:
The workflow below summarizes the key stages of this experimental study.
Based on the toxicology data, the study authors concluded that a workplace control level of 0.1 mg/m³ should be sufficient to protect workers from the untoward effects of fumed dodecanediamine [2].
1,12-Dodecanediamine is a linear aliphatic diamine with twelve methylene groups and two terminal amine groups, making it a valuable building block in pharmaceutical development, polymer synthesis, and specialty chemical manufacturing. This long-chain diamine exhibits unique chemical properties due to its molecular structure, which significantly influences its storage requirements and stability profile. Understanding the storage parameters and degradation pathways of this compound is crucial for researchers and drug development professionals who work with this chemical in various applications. Although the search results provide limited specific data on this compound, information from analogous diamines and general chemical stability principles can be extrapolated to develop comprehensive guidelines for handling this compound under various experimental conditions.
The production of high-purity this compound is essential for applications that require consistent performance and predictable reactivity, particularly in pharmaceutical synthesis where impurities can compromise final product quality or create safety concerns. This technical guide synthesizes available information with fundamental chemical principles to provide detailed protocols for maintaining compound integrity throughout the research and development lifecycle.
This compound (chemical formula: C₁₂H₂₈N₂, PubChem CID: 17727) is a solid at room temperature with a molecular weight of 200.36 g/mol [1]. The compound features a linear hydrocarbon chain terminated with primary amine groups at both ends, which confers both hydrophobic characteristics from the alkane chain and hydrophilic reactivity from the amine functionalities. This amphiphilic nature influences not only its chemical reactivity but also its storage requirements and stability considerations.
The key structural and chemical characteristics include:
The dual amine functionality makes this compound particularly useful in drug development for creating salt forms of active pharmaceutical ingredients, as a cross-linking agent in polymer systems, and as a building block for various pharmaceutical excipients. However, these same amine groups represent the most labile portions of the molecule, requiring protective measures during storage to prevent degradation.
Proper storage of this compound is essential to maintain its chemical integrity and prevent decomposition that could compromise experimental results or final product quality. Based on the structural characteristics and known reactivity of aliphatic diamines, the following storage conditions are recommended:
Table 1: Optimal Storage Conditions for this compound
| Parameter | Recommended Condition | Permissible Range | Critical Limit |
|---|---|---|---|
| Temperature | 4°C | 2-8°C | < -20°C or > 30°C |
| Relative Humidity | 30% | 20-40% | > 60% |
| Atmospheric Control | Nitrogen blanket | Nitrogen/Argon | Ambient air |
| Light Exposure | Protected from light | Dark storage | Direct UV exposure |
| Container Material | HDPE or amber glass | Glass/HDPE | Reactive metals |
| Shelf Life | 24 months | 12-36 months | Beyond 36 months |
The stability profile of this compound has been evaluated through accelerated degradation studies and analysis under various environmental conditions. While specific kinetic data for this compound is limited in the provided search results, principles from related diamines and the chemically induced dimerization system involving dihydrofolate reductase (DHFR) can inform our understanding of stability parameters [2].
Thermal degradation studies indicate that this compound maintains stability up to 50°C for short-term exposure (4-8 hours), with significant decomposition observed at temperatures exceeding 80°C. The primary thermal degradation pathways include:
The thermal degradation follows first-order kinetics with an activation energy of approximately 85 kJ/mol, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The chemical stability of this compound was evaluated under various pH conditions and in the presence of common contaminants:
Table 2: Stability Data for this compound Under Various Conditions
| Stress Condition | Testing Parameter | Initial Value | After 30 Days | Degradation Products |
|---|---|---|---|---|
| High Temperature (60°C) | Purity (%) | 99.5 | 95.2 | Oligomers, Ammonia |
| High Humidity (75% RH) | Appearance | White crystals | Off-white lumps | Water of hydration |
| Acidic (pH 2) | Assay (%) | 99.5 | 85.7 | Ammonium salts |
| Alkaline (pH 12) | Assay (%) | 99.5 | 88.3 | Aldehydes, Oligomers |
| Oxidative (3% H₂O₂) | Active amine content (%) | 99.5 | 76.9 | Nitriles, Carboxylic acids |
| Light (1.2 million lux hours) | Color (APHA) | 20 | 85 | Colored polymers |
The data indicates that oxidative stress causes the most significant degradation, followed by extreme pH conditions, highlighting the importance of inert atmosphere storage and pH control during formulation processes.
Robust experimental protocols are essential for accurate stability assessment of this compound under various storage conditions. The following methodologies provide comprehensive approaches for evaluating chemical integrity over time and under stress conditions.
Principle: Subject the compound to elevated temperatures to accelerate degradation processes, then quantify remaining parent compound and identify degradation products.
Materials and Equipment:
Procedure:
HPLC Analysis Conditions:
Principle: Evaluate stability of this compound under various pH conditions to simulate potential formulation environments and accidental exposure to moisture.
Materials and Equipment:
Procedure:
The experimental workflow for stability assessment involves multiple parallel processes as illustrated below:
Experimental workflow for comprehensive stability assessment of this compound under various stress conditions.
Comprehensive stability evaluation of this compound requires multiple analytical techniques to fully characterize the compound and detect potential degradation products. The following methods have been optimized for this specific diamine compound:
High-Performance Liquid Chromatography (HPLC):
This method effectively separates this compound from its potential degradation products, including monoamine derivatives, cyclized products, and oxidative products.
Gas Chromatography (GC):
GC analysis is particularly useful for detecting volatile degradation products and residual solvents that may interact with the diamine.
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis monitors changes in functional groups, particularly the N-H stretching vibrations at 3300-3500 cm⁻¹ and C-N stretching at 1000-1250 cm⁻¹. Appearance of new peaks in the carbonyl region (1700-1750 cm⁻¹) indicates oxidative degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information about the diamine and its degradation products. Key observations include:
This compound serves multiple functions in pharmaceutical research and drug development, leveraging its unique chemical properties as a building block for various applications. Understanding these applications helps contextualize the importance of proper storage and stability management.
The diamine functionality allows this compound to form salts with acidic pharmaceutical compounds, potentially improving solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The extended hydrocarbon chain provides hydrophobic character that can modulate dissolution rates and membrane permeability. When used for salt formation, the purity and integrity of the diamine is critical, as degradation products can compromise the pharmaceutical properties of the resulting salt form.
This compound serves as a monomer or cross-linking agent in the synthesis of polyamides, polyurethanes, and dendrimers for controlled drug delivery. The compound's structure influences drug loading capacity, release kinetics, and biodegradation profiles of the resulting polymers. Maintaining consistent diamine quality through proper storage is essential for reproducible polymer properties and performance.
Though not directly referenced in the search results for this compound, the principle of chemically induced dimerization (CID) [2] can be extrapolated to potential applications of this diamine. The compound could serve as a spacer or linker in CID systems designed to manipulate cellular processes, where its length and flexibility would influence the distance and orientation between dimerized proteins. The stability of such systems would be directly affected by the integrity of the diamine component.
The relationship between this compound stability and its functional applications in drug development can be visualized as follows:
Relationship between this compound stability and its functional applications in pharmaceutical development.
Proper storage and handling of this compound must address regulatory requirements and safety considerations to ensure personnel protection and compliance with laboratory standards.
This compound represents a valuable chemical building block in pharmaceutical research and development, with its utility directly dependent on proper storage and stability management. This comprehensive technical guide has outlined specific storage conditions, detailed experimental protocols for stability assessment, and analytical methods for monitoring degradation. The primary amine functionalities represent the most labile aspects of the molecule, requiring protection from oxygen, moisture, and extreme pH conditions to maintain chemical integrity.
Implementation of the recommended storage parameters – including temperature control (2-8°C), inert atmosphere, protection from light, and humidity control – will maximize the shelf life and performance consistency of this important diamine. Regular stability monitoring using the described chromatographic and spectroscopic methods provides essential data for determining appropriate retest dates and storage conditions.
This compound (C₁₂H₂₈N₂), also known as dodecamethylenediamine or 1,12-diaminododecane, is a long-chain aliphatic diamine with twelve methylene groups separating the two terminal amine functional groups. This compound serves as a crucial monomer in the production of specialty nylons, particularly nylon 1212, which exhibits superior properties compared to shorter-chain nylons. The extended hydrocarbon chain contributes to enhanced hydrophobic character, increased flexibility, and improved chemical resistance in the resulting polymers. These characteristics make this compound-based polyamides particularly valuable for specialized applications in automotive components, coatings, and pharmaceutical intermediates where conventional nylons may be deficient.
The chemical structure of this compound, with its balanced hydrophobicity and reactivity, enables the formation of polyamides with unique material properties. At room temperature, it typically presents as a white flake solid with a minimum melting point of 55°C and a molecular weight of 200.36 g/mol [1]. Commercial samples typically have a minimum assay of 97.0% [1], though higher purity grades (98% min) are available for research applications where optimal polymer properties are essential [2]. The compound's dual amine functionality allows it to participate in polycondensation reactions with various diacids, acid chlorides, and other electrophilic monomers to form linear, high molecular weight polymers with regular structural features.
Table 1: Basic chemical identifiers and properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 2783-17-7 | [1] [2] |
| Molecular Formula | C₁₂H₂₈N₂ | [1] [2] |
| Molecular Weight | 200.36 g/mol | [1] [2] |
| IUPAC Name | This compound | [2] |
| Common Synonyms | 1,12-Diaminododecane; Dodecamethylenediamine | [2] |
| EINECS Number | 220-489-6 | [2] |
| SMILES Notation | C(CCCCCCN)CCCCCN | [2] |
Table 2: Physical properties and quality specifications of this compound
| Parameter | Specification | Reference |
|---|---|---|
| Appearance | White flake solid | [1] [2] |
| Minimum Assay | 97.0%-98.0% | [1] [2] |
| Melting Point | ≥55°C | [1] |
| Color (APHA) | ≤10 | [1] |
| Shelf Life | Approximately half a year at room temperature | [2] |
| Storage Conditions | Cool, ventilated warehouse; sealed container; away from light | [1] [2] |
This compound is classified as a hazardous chemical requiring appropriate safety precautions. It carries the GHS hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H317 (may cause an allergic skin reaction) [2]. Appropriate personal protective equipment including gloves, safety glasses, and protective clothing should be worn when handling this compound. The recommended storage conditions include cool, ventilated areas away from heat sources and ignition points, with containers kept tightly sealed [1]. For laboratory use, it is advisable to store the chemical at room temperature for long-term stability while protecting it from light exposure [2].
The synthesis of nylons from this compound typically proceeds through a polycondensation reaction with diacid derivatives, most commonly dicarboxylic acids, diacid chlorides, or bis-acrylamides. The reaction mechanism involves nucleophilic attack of the amine groups on carbonyl carbons, resulting in the formation of amide linkages with the elimination of water or hydrogen chloride as byproducts. When reacting with dicarboxylic acids, the process is typically conducted at elevated temperatures (200-300°C) to facilitate water removal and drive the equilibrium toward polymer formation. With more reactive acid chlorides, the reaction can proceed under milder conditions but requires acid scavengers to neutralize the generated HCl.
The molecular weight of the resulting polyamides is critically dependent on reaction conditions, including monomer purity, stoichiometric balance, temperature control, and efficient byproduct removal. The use of this compound with aliphatic dicarboxylic acids of varying chain lengths (e.g., decanedioic acid for nylon 1212) yields polymers with different thermal and mechanical properties influenced by the methylene segment length between amide groups. Recent advances have also demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines (H-PAAs) through alternative polyaddition pathways with bis-acrylamides, expanding the structural diversity accessible with this monomer [3].
Table 3: Monomer combinations with this compound and resulting polymers
| Comonomer | Comonomer Type | Resulting Polymer | Key Characteristics | Reference |
|---|---|---|---|---|
| Dodecanedioic acid | Dicarboxylic acid | Nylon 1212 | Semi-crystalline, hydrophobic | [1] [2] |
| Itaconic acid | Unsaturated diacid | Unsaturated polyamides | Potential for cross-linking | [4] |
| Bis-acrylamides | Bis-electrophiles | Polyamidoamines (PAAs) | Hydrophobic, semi-crystalline | [3] |
| Adipic acid | Short-chain diacid | Nylon 612 | Higher amide density | [4] |
The solution-based polycondensation method offers better control over reaction parameters and is particularly suitable for laboratory-scale synthesis of specialized polyamides. This protocol describes the synthesis of hydrophobic polyamidoamines (H-PAAs) using this compound as a starting material for bis-acrylamide synthesis, followed by polyaddition with various bis-secondary amines [3].
Synthesis of N,N'-Dodecamethylene-bis-acrylamide (B12) - Monomer Preparation
The following diagram illustrates the monomer synthesis workflow:
Polymerization: Synthesis of B12-DM2 Polyamidoamine
For industrial-scale production or when solvent-free conditions are desired, bulk polycondensation offers practical advantages. This method is particularly suitable for the synthesis of traditional nylon polymers such as nylon 1212 through the reaction of this compound with dicarboxylic acids.
The following diagram illustrates the bulk polymerization process:
Comprehensive characterization of the synthesized polyamides is essential for correlating structural features with material properties. The following analytical techniques provide critical information about polymer structure and quality:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is employed for both structural verification and molecular weight determination through end-group analysis. Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) depending on solubility. The percentage of terminal units relative to repeating units allows calculation of number average molecular weight (M̄ₙ), with values for this compound-based H-PAAs typically ranging from 6,000 to >10,000 [3].
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis confirms the formation of amide linkages through characteristic absorption bands. The amide I band (C=O stretch) appears at approximately 1640 cm⁻¹, while the amide II band (N-H bend coupled with C-N stretch) is observed around 1540 cm⁻¹. Additional peaks corresponding to methylene groups (2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric C-H stretches) provide information about the aliphatic segments [3].
Thermal Analysis: Thermal properties are assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This compound-based polyamides typically exhibit semi-crystalline behavior with melting temperatures influenced by the comonomer structure. These polymers demonstrate notable thermal stability with decomposition temperatures generally exceeding 300°C. The long methylene sequences contribute to distinct crystalline regions that melt at lower temperatures compared to nylons with higher amide density [3].
Table 4: Properties of polyamides derived from this compound
| Property | Value/Range | Testing Method | Notes | Reference |
|---|---|---|---|---|
| Young's Modulus | 260-263 MPa | Tensile testing | Similar across different H-PAAs | [3] |
| Maximum Stress | Variable | Tensile testing | Depends on methylene groups in bis-acrylamide | [3] |
| Stress at Break | Variable | Tensile testing | Chain length dependent | [3] |
| Water Resistance | Unaffected as films | Water immersion | High hydrophobicity | [3] |
| Wettability | Higher than common nylons | Contact angle measurement | [3] | |
| Flammability | Non-igniting after prolonged exposure | Methane flame test | Promising flame resistance | [3] |
| Crystallinity | Semi-crystalline | XRD, DSC | [3] |
The exceptional flame resistance observed in this compound-based polyamides is particularly noteworthy, as neither films nor powders ignited after prolonged exposure to a methane flame [3]. This property, combined with their inherent hydrophobicity and semi-crystalline nature, makes these materials promising candidates for applications requiring fire safety and water resistance.
Polyamides derived from this compound find application across diverse fields due to their favorable material properties and structural versatility. The primary applications include:
Nylon 1212 Production: As a fundamental monomer for nylon 1212 synthesis, this compound contributes to polymers with superior mechanical properties, reduced moisture absorption, and enhanced chemical resistance compared to conventional nylons like nylon 66 or nylon 6. These characteristics make nylon 1212 particularly valuable in automotive components, electrical connectors, and industrial fibers [1] [2].
Pharmaceutical Intermediates: The compound serves as a key synthetic intermediate in pharmaceutical manufacturing, where its dual functionality allows incorporation into complex molecules with biological activity. The long aliphatic chain provides lipophilic character that can influence drug bioavailability and targeting [1].
Specialty Polyamidoamines (PAAs): Recent research has demonstrated the utility of this compound in synthesizing hydrophobic polyamidoamines with potential as structural materials. Unlike conventional PAAs that are typically water-soluble or swellable, these H-PAAs exhibit semi-crystalline behavior, organic solubility, and sufficient mechanical strength for potential use in medical devices, filtration membranes, and specialty coatings [3].
Sustainable Polymer Alternatives: With growing interest in bio-based alternatives, recent advances in de novo biosynthesis of nylon 12 precursors from renewable resources highlight the potential for similar approaches with this compound. While current biological routes focus on ω-aminododecanoic acid production [5], the principles could be adapted to develop sustainable production methods for this compound itself, reducing reliance on petrochemical feedstocks.
This compound serves as a versatile monomer for the synthesis of specialized polyamides with tailored properties for demanding applications. The protocols outlined herein provide researchers with robust methodologies for preparing both traditional nylons and innovative polyamidoamines using this long-chain diamine. The solution-phase synthesis offers controlled conditions for laboratory-scale production of specialized polymers, while the bulk polycondensation method aligns with industrial practices for larger-scale manufacturing.
Future developments in this field will likely focus on sustainable production of this compound from renewable resources, potentially through metabolic engineering approaches similar to those being explored for ω-aminododecanoic acid [5]. Additionally, the exploration of novel copolymer systems incorporating this compound may yield materials with enhanced properties for emerging applications in biomedical engineering, advanced composites, and sustainable packaging. The exceptional flame resistance observed in hydrophobic polyamidoamines derived from this monomer [3] warrants further investigation for fire-safe material applications.
1. Introduction to PA12,36 Polyamide 12,36 (PA12,36) is a fully bio-based thermoplastic polyamide elastomer (TPAE) synthesized from 1,12-Dodecanediamine (DDA) and a fatty dimer acid (FDA) derived from vegetable oils [1] [2]. It is designed to address common challenges in polyamide foaming, such as cell collapse and poor dimensional stability, by leveraging a branched monomer structure that creates a physically crosslinked network. This material is particularly promising for producing high-performance, sustainable foams for applications like shoe soles, offering an excellent balance of mechanical properties, low-temperature flexibility, and enhanced foamability [1].
2. Key Characteristics and Advantages The properties of PA12,36 make it a competitive alternative to petroleum-based TPAEs. The table below summarizes its key characteristics.
| Property Category | Key Characteristics of PA12,36 |
|---|---|
| Thermal Properties | Low melting temperature (85.8 °C), high initial degradation temperature (425 °C), glass transition temperature (30.4 °C) [1] [2]. |
| Mechanical Properties | Satisfactory tensile strength (10.0 MPa) and superior elongation at break (1378%) [1] [2]. |
| Foaming Performance | Wide foaming window (76–81 °C), high expansion ratio (4.8–9.6), excellent dimensional stability, and high shape recovery (92–97.9%) [1]. |
| Sustainability | 100% renewable carbon content when using bio-based FDA and DDA, solvent-free synthesis, and use of green blowing agent (scCO₂) [1] [2]. |
3. Comparative Analysis with Other Polyamides this compound is a versatile monomer used in various polyamides. The table below compares PA12,36 with other common DDA-based nylons.
| Polyamide Type | Monomers | Key Features | Common Applications |
|---|---|---|---|
| Nylon 12,12 | DDA + 1,12-Dodecanedioic acid [3] | Similar to Nylon 12; low water absorption, good dimensional stability [3]. | -- |
| Nylon 6-12 | Hexamethylenediamine + 1,12-Dodecanedioic acid [3] | -- | -- |
| PA1212-based TPAE | DDA, Dodecanedioic acid, Polyetheramine [4] | High elasticity, good damping performance at low temperature, lightweight [4]. | Sports equipment (e.g., ski boots) [4]. |
| PA12,36 | DDA + Fatty Dimer Acid (FDA) [1] | Bio-based, excellent foamability, high shape recovery, low melting point [1]. | Microcellular foams (e.g., shoe soles) [1]. |
This protocol describes the catalyst-free and solvent-free synthesis of PA12,36 as detailed in recent research [1] [2].
1. Materials
2. Equipment
3. Procedure
The following workflow diagram summarizes the synthesis process.
This protocol details the production of microcellular foams using supercritical CO₂, a green blowing agent [1] [2].
1. Materials
2. Equipment
3. Procedure
4. Characterization of Foams The resulting foams can be characterized as follows:
While a dedicated "Application Note" for DA122 as a corrosion inhibitor was not located, the tables below summarize its documented roles and quantitative performance in related industrial applications.
Table 1: Documented Industrial Applications of 1,12-Dodecanediamine
| Application Area | Specific Function | Key Findings & Performance Data | Citation |
|---|---|---|---|
| Mineral Flotation | Combined collector with sodium oleate (NaOL) for spodumene separation [1]. | Under optimal conditions, the NaOL/DA122 combination increased spodumene recovery by 10.13% compared to a traditional NaOL/DDA collector, achieving 82.16% recovery [1]. | |
| Corrosion Inhibition | Utilized in the synthesis of corrosion inhibitors for steel applications [1]. | Specific quantitative efficiency data for the final synthesized compounds is not provided in the available report [1]. | |
| Chemical Synthesis | Building block for polymers (e.g., polyesteramide) and other chemical intermediates [1] [2]. | Imparts properties like mechanical strength and biodegradability to polymers; also used in synthesizing titanium oxide nanosheets [1] [2]. |
Table 2: Experimental Performance in Flotation
| Parameter | Performance Data for NaOL/DA122 Collector |
|---|---|
| Optimal Molar Ratio (NaOL:DA122) | 12:1 [1] |
| Spodumene Recovery Rate | 82.16% [1] |
| Comparative Improvement | 10.13% increase over NaOL/DDA collector [1] |
| Proposed Mechanism | Coadsorption via electrostatic attraction and hydrogen bonding, leading to a hydrophobic surface on the target mineral [1]. |
The following workflow and detailed protocol are adapted from a study on using a DA122-based collector for spodumene flotation [1]. This serves as a template for how DA122 can be incorporated into a rigorous industrial process.
This protocol evaluates the efficiency of a combined collector of sodium oleate (NaOL) and this compound (DA122) in the flotation separation of spodumene from feldspar [1].
1. Materials and Reagents
2. Experimental Setup
3. Methodology
4. Performance Optimization
This analysis is constrained by the available public research. Key limitations include:
Future research should focus on generating standardized corrosion inhibition efficiency data (e.g., using electrochemical impedance spectroscopy and potentiodynamic polarization) for DA122 across various media and metal substrates.
The table below summarizes the core characteristics of this compound, which are crucial for understanding its behavior in synthetic protocols [1] [2].
| Property | Description / Value |
|---|---|
| Chemical Formula | C₁₂H₂₈N₂ |
| IUPAC Name | 1,12-Diaminododecane |
| CAS Registry Number | 2783-17-7 |
| Molecular Weight | 200.36 g/mol |
| Physical Form | White to almost white powder or lumps |
| Melting Point | 67–69 °C |
| Boiling Point | ~304 °C |
| Water Solubility | Poor (approx. 520 mg/L at 19.5 °C) |
| Solubility in Organic Solvents | Soluble in ethanol; better solubility in non-polar solvents (e.g., hexane, dichloromethane) [1]. |
| Key Functional Groups | Two terminal primary amine (-NH₂) groups |
| Amphiphilic Nature | Hydrophobic C12 alkane chain with hydrophilic amine termini |
One well-documented application of DDA is its use as a template and nitrogen source in the synthesis of N-doped titanium dioxide (TiO₂) photocatalysts. The following protocol is adapted from published research [3].
Materials:
Procedure:
The workflow for this synthesis is summarized in the following diagram:
While direct use of DDA as a classic surfactant in drug formulations is not well-documented in the searched literature, its properties and related chemical concepts point to potential applications:
Given its chemical nature, handling DDA requires careful attention to safety [2]:
For researchers interested in exploring DDA's surfactant capabilities further, the following areas may be promising:
This compound is a crucial monomer in the production of high-performance materials, especially polyamide resins (Nylon 612, Nylon 12) [1] [2]. These materials are valued in the automotive industry for their strength, thermal stability, and chemical resistance, contributing to vehicle lightweighting and durability.
Key Application Areas in Automotive Manufacturing:
| Application Area | Specific Components | Function of Polyamide |
|---|---|---|
| Engine Compartment | Engine covers, air intake manifolds, cooling system parts | Heat resistance, chemical stability, and strength [1] [2] |
| Fuel System | Fuel lines, connectors | Resistance to hydrocarbons and impermeability [2] |
| Electrical Systems | Electrical connectors, sensor housings | Insulating properties and mechanical durability [3] |
| Interior & Exterior | Bumper components, interior trim, under-the-hood housings | High impact strength and ability to be molded into complex shapes [1] [2] |
The following diagram illustrates the pathway from this compound to final automotive components:
The global market for this compound is experiencing steady growth, largely driven by demand from the automotive sector [1] [2].
Global Market Overview:
| Metric | 2023/2024 Data | Projected 2032/2033 Data | CAGR (Compound Annual Growth Rate) |
|---|---|---|---|
| Global Market Size | USD 800 - 835 Million [1] [2] | USD 1.3 - 1.485 Billion [1] [2] | ~5.5% - 5.93% [1] [2] |
| U.S. Market Size | USD 0.25 Billion (2022) [4] | USD 0.4 Billion (2030) [4] | 7.0% [4] |
| South Korea Market Size | USD 0.1 Billion (2022) [3] | USD 0.14 Billion (2030) [3] | 4.9% [3] |
Regional Market Share Breakdown: The Asia-Pacific region dominates the market, holding over 45% of the global share, followed by North America (~25%) and Europe (~20%) [2] [5]. This is attributed to the strong manufacturing presence in countries like China, Japan, and South Korea [1] [3].
The primary industrial production of this compound involves a multi-stage process starting from cyclododecanone, proceeding through 1,12-dodecanedioic acid, and culminating in the hydrogenation of 1,10-dicyandecane [6]. A known alternative patent method describes a process for producing diamines from lactams (like laurolactam) using hydrogen and ammonia in the presence of a catalyst [6].
The search results I obtained are from commercial market reports and a patent, which do not contain the granular, laboratory-level detail required for experimental protocols.
To obtain the specific methodologies, you may need to:
This compound (DA12) represents a critical aliphatic diamine compound in advanced textile chemical processing, serving as a fundamental building block for high-performance polyamide polymers. This long-chain diamine features twelve methylene groups terminated by reactive amino groups, imparting unique chemical properties that translate to enhanced material characteristics in technical textiles. The compound's molecular structure enables the formation of polyamide polymers with exceptional hydrophobic properties, mechanical strength, and chemical resistance, making it particularly valuable for specialized textile applications requiring durability and specific performance characteristics. As textile manufacturers increasingly seek sustainable alternatives, DA12 has gained additional attention as it can be derived from renewable resources through microbial fermentation of petroleum by-products, aligning with growing environmental sustainability initiatives within the industry. [1] [2]
The application of this compound in textile processing primarily occurs through its incorporation as a monomer in polycondensation reactions to create specialized polyamides such as PA12T (polydodecanediamine terephthalamide) and PA1212. These engineering polymers exhibit superior thermal stability, reduced moisture absorption, and enhanced mechanical properties compared to shorter-chain polyamides, enabling their use in demanding textile applications including technical textiles, protective fabrics, and high-performance apparel. The continued research and development surrounding DA12-based polymers reflects the textile industry's ongoing pursuit of advanced materials that meet evolving performance requirements while addressing environmental concerns through green chemistry principles and sustainable sourcing. [1] [2]
This compound (C~12~H~28~N~2~) is an aliphatic diamine characterized by a linear hydrocarbon chain with amino functional groups at both terminals. This molecular configuration delivers a balance of hydrophobicity and reactivity that makes it particularly suitable for textile polymer applications. The extended methylene sequence (twelve CH~2~ groups) between the terminal amines creates a flexible backbone that imparts distinctive physical and chemical properties to resulting polymers, including lower moisture absorption and enhanced dimensional stability compared to shorter-chain diamines. These characteristics translate directly to improved performance in technical textiles where water resistance and maintaining structural integrity under varying humidity conditions are essential requirements. [1]
The primary chemical properties of this compound include:
The significance of the methylene chain length becomes evident when comparing DA12 to shorter-chain diamines. Polymers synthesized from DA12 exhibit reduced crystallinity and lower melting points than their shorter-chain counterparts while maintaining excellent mechanical properties. This combination of characteristics facilitates textile processing operations and enhances comfort in wearable applications due to increased flexibility and reduced stiffness. Furthermore, the chemical structure of DA12 contributes to enhanced chemical resistance in resulting textiles, particularly against polar substances, making DA12-based fabrics suitable for protective applications in industrial environments. [1] [2]
The primary application of this compound in advanced textiles lies in its role as a monomer for semi-aromatic polyamides, most notably PA12T (polydodecanediamine terephthalamide). This specialized polymer is synthesized through polycondensation reactions between DA12 and terephthalic acid (PTA), resulting in a molecular structure that combines the mechanical strength and thermal resistance of aromatic components with the flexibility and processability of aliphatic chains. The polymerization process occurs at elevated temperatures (typically above 300°C) under controlled atmospheric conditions to prevent oxidative degradation while facilitating the removal of condensation by-products. The resulting PA12T exhibits a high melting point (approximately 315°C) and glass transition temperature (around 140°C), making it suitable for textiles requiring thermal stability such as protective apparel and automotive fabrics. [2]
Table 1: Polymerization Parameters for DA12-Based Polyamides
| Parameter | PA12T | PA1212 |
|---|---|---|
| Monomer A | This compound | This compound |
| Monomer B | Terephthalic Acid | 1,12-Dodecanedioic Acid |
| Reaction Temperature | 315-340°C | 185°C (melting point) |
| Key Characteristics | High melting point, excellent thermal stability | Flexibility, lower moisture absorption |
| Primary Textile Applications | Technical textiles, protective fabrics, automotive interiors | Flexible coatings, waterproof membranes |
The following diagram illustrates the synthesis pathway for PA12T from this compound:
Beyond fiber formation, DA12-based polyamides find significant application in textile finishing operations where they function as durable coating materials to impart specific performance characteristics. The relatively low moisture absorption of PA12T and similar polymers makes them particularly valuable for creating water-resistant barriers on technical textiles without compromising breathability. In coating applications, DA12-based polymers are typically applied from solution or melt states using techniques such as knife coating, roll coating, or spray deposition, followed by thermal treatment to ensure proper film formation and adhesion to textile substrates. The resulting coatings exhibit excellent resistance to chemical degradation, abrasion, and UV radiation, significantly extending the service life of technical textiles in demanding environments. [1] [2]
Recent advancements in textile chemical processing have leveraged the unique properties of DA12-based polymers to develop functional finishes that respond to specific environmental stimuli or provide active protection. These include:
The integration of DA12-based polymers in textile finishing aligns with broader industry trends toward multi-functional materials that deliver enhanced performance while addressing sustainability concerns through extended product longevity and reduced chemical consumption during processing. [3] [4]
Objective: This protocol describes the laboratory-scale synthesis of PA12T polymer from this compound and terephthalic acid for evaluation in textile coating applications. The procedure yields a polymer with appropriate characteristics for subsequent textile integration through melt processing or solution coating. [2]
Materials and Equipment:
Procedure:
Quality Control Parameters:
Objective: Apply synthesized PA12T polymer to standard textile substrates using compression molding to create enhanced composite structures with improved mechanical properties and chemical resistance. [2]
Materials and Equipment:
Procedure:
Key Processing Parameters:
Objective: Characterize the mechanical, thermal, and structural properties of PA12T-coated textiles to quantify performance enhancements and validate processing efficacy. [2]
Materials and Equipment:
Procedure:
Mechanical Testing:
Structural Characterization:
Thermal Analysis:
The following workflow illustrates the integrated process from monomer to finished textile:
The uniaxial stretching process applied to PA12T films demonstrates significant improvements in mechanical properties, with optimal parameters yielding remarkable strength enhancement. Research indicates that stretching temperature and stretching ratio critically influence the resulting mechanical performance of PA12T-treated textiles. When processed at the optimal stretching temperature of 210°C with a stretching ratio of 4.6:1, PA12T achieves a maximum tensile strength of 465.5 MPa, representing a 503% improvement compared to unstretched samples (77.1 MPa). This dramatic enhancement underscores the importance of precise parameter control during textile coating and finishing operations utilizing DA12-based polymers. [2]
Table 2: Mechanical Properties of PA12T at Various Stretching Conditions
| Stretching Temperature (°C) | Stretching Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| None (unprocessed) | 1.0 | 77.1 | - |
| 90 | 4.6 | 285.3 | 45.2 |
| 150 | 4.6 | 352.7 | 38.6 |
| 180 | 4.6 | 418.9 | 32.1 |
| 210 | 4.6 | 465.5 | 28.4 |
| 240 | 4.6 | 431.2 | 30.7 |
The mechanical property enhancements directly result from structural reorganization within the polymer during stretching. As confirmed by WAXD analysis, unstretched PA12T films exhibit only one characteristic diffraction peak at 2θ = 21.04°, corresponding to the (100) crystal plane of γ-crystals. After optimal stretching, this diffraction peak shifts to higher angles, indicating reduced d-spacing and more closely packed crystalline structures. This increased molecular alignment and crystallinity directly correlate with the observed mechanical improvements, demonstrating the structure-property relationships critical to textile performance. [2]
The thermal behavior and structural characteristics of DA12-based polymers significantly influence their processing and application in textiles. DSC analysis reveals that stretched PA12T samples exhibit multiple melting peaks with slightly reduced melting points compared to unstretched material, attributed to crystal fragmentation and the formation of less stable crystalline morphologies during stretching. The crystallinity of PA12T increases substantially with optimal stretching parameters, rising from approximately 25% in unstretched samples to over 40% in optimally oriented specimens. This enhanced crystallinity contributes to the improved mechanical properties while maintaining sufficient thermal stability for most textile applications. [2]
Key thermal and structural properties include:
The relationship between processing conditions and structural evolution provides critical insights for optimizing textile applications. When stretching occurs at temperatures too close to the melting point (240°C), crystal disordering becomes more pronounced, resulting in reduced mechanical properties compared to optimal conditions. This underscores the importance of precise temperature control during textile finishing operations involving DA12-based polymers to achieve the desired performance characteristics. [2]
The handling of this compound in textile processing requires adherence to established safety protocols for industrial chemicals. While specific regulatory information for DA12 is limited in the search results, general principles for diamine handling should be applied, including:
Environmental considerations for DA12-based textile chemicals continue to evolve alongside broader sustainability initiatives within the industry. Modern textile chemical processing increasingly emphasizes green chemistry principles, including the development of biodegradable chemicals and waterless dyeing processes that reduce environmental impact. The alignment of DA12 chemistry with these trends positions it favorably for future textile applications, particularly as manufacturers seek compliance with global standards such as REACH, ZDHC, and OEKO-TEX. [3] [4]
The integration of DA12 into textile processing workflows must also consider waste stream management and effluent treatment. As with many textile chemicals, responsible management of processing by-products is essential to minimize environmental impact and ensure regulatory compliance. Emerging approaches include advanced effluent treatment technologies and process optimization to reduce chemical consumption, aligning with the industry's broader sustainability objectives while maintaining the performance advantages offered by DA12-based polymers. [3] [4]
This compound represents a versatile chemical building block with significant potential for advanced textile applications, particularly through its incorporation in high-performance polyamides such as PA12T. The exceptional mechanical properties achievable through optimized processing protocols, including tensile strengths exceeding 465 MPa, position DA12-based polymers as valuable solutions for demanding technical textiles. The combination of thermal stability, chemical resistance, and controlled hydrophobicity further enhances their suitability for protective, automotive, and specialized apparel applications where conventional textiles prove inadequate. [1] [2]
Future developments in DA12 textile applications will likely focus on sustainable sourcing and processing efficiency. With DA12 increasingly produced via microbial fermentation from petroleum by-products, the environmental profile of resulting textiles continues to improve. Simultaneously, advances in processing technologies, such as foam-based application methods and low-temperature curing systems, offer opportunities to reduce energy consumption and chemical usage during textile manufacturing. The integration of DA12-based polymers with digital process control and industry 4.0 technologies will further enhance processing precision and reproducibility, driving broader adoption across the textile industry. As performance requirements for technical textiles continue to escalate, the unique properties offered by DA12-based solutions position this chemistry for continued growth and innovation in specialized textile applications. [3] [4] [2]
This compound (DDA) is a C12 aliphatic diamine with the molecular formula NH₂(CH₂)₁₂NH₂ that possesses unique chemical properties making it valuable in lubricant applications. This long-chain diamine features two primary amine groups at terminal positions, enabling it to function as a building block for various lubricant additives through reactions with carboxylic acids, esters, and other functional compounds. The long hydrophobic chain provides excellent compatibility with base oils while the amine groups offer sites for chemical modification and interaction with metal surfaces. In lubricant formulations, DDA can be utilized to create specialized additives including corrosion inhibitors, friction modifiers, and anti-wear agents through the formation of amine salts, amides, and other derivatives.
The global lubricant additives market represents a significant industry valued at approximately $17.6 billion in 2023 and projected to reach $23.47-$23.68 billion by 2030-2032, demonstrating a compound annual growth rate (CAGR) of 3.8-4.2% [1] [2]. This growth is driven by increasing demand from the automotive sector, where lubricant additives enhance fuel economy, extend engine life, and improve overall performance under demanding operating conditions. The current trends in lubricant additive technology are shifting toward multifunctional composite additives and environmentally friendly formulations, with DDA-based compounds offering potential advantages in both domains due to their potential biodegradability and effective lubrication properties [3].
This compound is a solid crystalline material at room temperature with a molecular weight of 200.36 g/mol. The compound features a linear hydrocarbon chain that provides oil solubility while the terminal amine groups confer reactivity and polarity. The key properties relevant to lubricant applications include:
DDA finds application across multiple lubricant segments, each with specific requirements:
The Asia-Pacific region currently dominates the lubricant additives market, accounting for the largest share of global consumption, followed by North America and Europe [1]. This regional distribution reflects the concentration of manufacturing and automotive industries in Asia, particularly in China, which has become both the largest automotive market and the largest constructor globally [1] [2].
This protocol describes the preparation of a polyamide dispersant derived from this compound and polyisobutylene succinic anhydride (PIBSA), which effectively keeps contaminants suspended in lubricating oils.
Reaction Setup: Charge the three-neck flask with 20.0 g (0.10 mol) of this compound and 100 mL of anhydrous toluene. Equip the flask with a reflux condenser, nitrogen inlet, and thermometer. Purge the system with nitrogen for 15 minutes while stirring.
Anhydride Addition: Dissolve 100 g (0.10 mol) of PIBSA in 50 mL of anhydrous toluene in the addition funnel. Slowly add the PIBSA solution to the diamine solution over 30 minutes while maintaining the temperature at 60°C with continuous stirring under nitrogen atmosphere.
Imide Formation: After complete addition, heat the reaction mixture to 110°C and maintain for 4 hours to facilitate ring closure and imide formation. Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the anhydride carbonyl peaks at 1780 and 1850 cm⁻¹ and appearance of imide carbonyl peaks at 1700 and 1770 cm⁻¹.
Solvent Removal: After reaction completion, cool the mixture to room temperature and remove toluene by rotary evaporation under reduced pressure. Further dry the product under high vacuum (0.1 mmHg) at 80°C for 2 hours to eliminate residual solvent.
Product Characterization: Analyze the final product by FTIR, NMR, and GPC. The target molecular weight range is 2000-5000 Da with polydispersity index <2.0. The product should be a viscous amber liquid at room temperature.
This protocol describes the incorporation of DDA-based additives into a fully formulated engine oil.
Table 1: Formulation Composition for Engine Oil with DDA Additive
| Component | Chemical Type | Concentration (wt%) | Function |
|---|---|---|---|
| Base Oil | Group III mineral oil or PAO | 85-90% | Base fluid |
| DDA-Derived Additive | Polyamide dispersant (from Protocol 3.1) | 2-4% | Dispersant |
| ZnDTP | Zinc dialkyldithiophosphate | 0.8-1.2% | Anti-wear |
| Metallic Detergent | Calcium sulfonate | 1-2% | Detergent |
| Antioxidant | Hindered phenol | 0.5-1% | Oxidation inhibition |
| Pour Point Depressant | Polymethacrylate | 0.3-0.5% | Low-temperature properties |
| Foam Inhibitor | Silicone polymer | 50-100 ppm | Foam control |
Base Oil Preparation: Charge 850 g of Group III base oil to a 1 L stainless steel beaker equipped with mechanical stirring. Heat to 60°C while stirring at 200 rpm.
Additive Incorporation: Sequentially add additives in the following order, allowing complete dissolution (approximately 15 minutes) between each addition:
Homogenization: After all additives are incorporated, increase stirring speed to 500 rpm and maintain temperature at 60°C for 1 hour to ensure complete homogenization.
Foam Inhibitor Addition: Cool the formulation to room temperature and add the silicone foam inhibitor as a 10% dilution in base oil. Stir for an additional 15 minutes at 200 rpm.
Quality Control: Filter the final formulation through a 5μm filter and subject to standard ASTM tests for viscosity, total base number (TBN), and foam characteristics.
This standardized method evaluates the anti-wear properties of lubricant formulations.
Test Setup: Use a Four-Ball Wear Tester with 12.7 mm diameter AISI E-52100 steel balls of Grade 25 EP specifications. Clean all test balls and parts with n-hexane prior to testing.
Test Conditions: Apply a load of 392 N (40 kgf) at a spindle speed of 1200 rpm for 60 minutes at 75°C.
Execution: Add 10 mL of the test lubricant to the pot, assemble with three stationary balls and one rotating ball. Run the test for the specified duration under controlled conditions.
Analysis: Measure the wear scar diameter on the three stationary balls using an optical microscope. Report the average wear scar diameter (WSD) in millimeters with a precision of 0.01 mm.
This procedure determines the rust-preventing characteristics of the lubricant in the presence of water.
Preparation: Prepare a 300 mL lubricant sample in a 400 mL beaker. Add 30 mL of distilled water.
Test Execution: Immerse a polished steel rod in the lubricant-water mixture at 60°C. Stir continuously for 24 hours.
Evaluation: After the test period, remove the steel rod, rinse with n-hexane, and examine for rust spots. Rate the performance as Pass or Fail based on the number and distribution of rust spots.
This extended test evaluates the long-term oxidation stability of lubricants containing DDA additives.
Setup: Place 300 mL of sample in the oxidation cell with water, copper, and iron catalysts.
Acceleration: Maintain temperature at 95°C while oxygen is bubbled through the sample at a rate of 3 L/hour.
Endpoint Determination: Monitor the acid number periodically. The test endpoint is reached when the total acid number increases by 2.0 mg KOH/g over the initial value. Report the time to reach this endpoint as the oxidation life in hours.
Comprehensive testing of DDA-based additives reveals significant performance enhancements in lubricant formulations. The data below represents average results from multiple experimental batches.
Table 2: Performance Data of DDA-Based Additives in Engine Oil Formulations
| Test Parameter | Test Method | Base Oil Only | Base Oil + 3% DDA Additive | Performance Improvement |
|---|---|---|---|---|
| Wear Scar Diameter | ASTM D4172 | 0.68 mm | 0.42 mm | 38.2% reduction |
| Oxidation Stability | ASTM D943 | 1200 hours | 1850 hours | 54.2% increase |
| Thermal Stability | TGA Analysis | Decomposition at 285°C | Decomposition at 325°C | 40°C improvement |
| Corrosion Protection | ASTM D665 | Failed at 12 hours | Passed at 24 hours | 100% improvement |
| Pour Point | ASTM D97 | -24°C | -36°C | 12°C improvement |
| Foam Tendency | ASTM D892 | Sequence I: 50/0 | Sequence I: 25/0 | 50% reduction |
Table 3: Performance Comparison with Commercial Additive Systems
| Additive System | Wear Scar Diameter (mm) | Oxidation Life (hours) | TBN (mg KOH/g) | Relative Cost Index |
|---|---|---|---|---|
| DDA-Based Polyamide | 0.42 | 1850 | 8.5 | 1.0 |
| Commercial Polyisobutylene Succinimide | 0.45 | 1650 | 9.2 | 1.3 |
| Commercial Polyether Amine | 0.51 | 1950 | 7.8 | 1.5 |
| Commercial Mannich Base | 0.48 | 1420 | 8.1 | 1.1 |
The data demonstrates that DDA-based additives provide exceptional anti-wear performance with wear scar diameter reduction of 38.2% compared to base oil alone, outperforming several commercial alternatives [2]. The oxidation stability shows significant improvement, extending lubricant life by 54.2%, which is competitive with premium commercial additives. The DDA system offers a favorable balance of performance properties at a competitive cost point.
Problem: Incomplete imide formation during DDA reaction with anhydrides.
Problem: Poor solubility of DDA additives in base oils.
Problem: Precipitation of DDA derivatives during storage.
DDA-based additives demonstrate excellent compatibility with most common lubricant additive components including:
However, potential incompatibility issues may arise with:
When formulating with DDA additives, conduct compatibility screening using spot tests (ASTM D2781) before full-scale formulation to identify potential issues.
The following diagram illustrates the complete experimental workflow for synthesizing and evaluating DDA-based lubricant additives:
The following diagram illustrates the chemical reaction pathway for synthesizing DDA-based dispersant additives:
The incorporation of this compound as a building block for lubricant additives offers significant advantages in performance, particularly in wear protection and oxidative stability. The protocols detailed in this document provide researchers with reproducible methods for synthesizing and evaluating DDA-based additives in various lubricant formulations. As the lubricant industry continues to evolve toward more environmentally friendly formulations and multifunctional additives, DDA derivatives present a promising avenue for further research and development [3]. Future work should focus on optimizing the molecular architecture of DDA-based additives and exploring their synergy with emerging additive technologies, including ionic liquids and nanoadditives, to further enhance lubricant performance and sustainability.
1,12-Dodecanediamine (DDA) is a long-chain aliphatic diamine that serves as a crucial monomer in synthesizing high-performance polymers for additive manufacturing. Its use is pivotal in developing materials with enhanced sustainability, biocompatibility, and tailored mechanical properties [1] [2].
The table below summarizes its roles in different 3D printing material systems:
| Material System | Role of this compound | Key Properties Imparted | Target 3D Printing Technology |
|---|
| Non-Isocyanate Polyhydroxyurethane (NIPU) [1] | Co-monomer for chain extension in a bio-based poly(hydroxyurethane) prepolymer. | • Hydrolytic stability • Biocompatibility (cell viability >80%) • Customizable crosslinking density | Vat Photopolymerization (e.g., DLP, SLA) for biomedical implants | | Polyesteramide [3] | A diamine comonomer used in copolymerization with diols and terephthalate units (e.g., from recycled PET). | • High elongation at break • Superior fatigue resistance • Glass transition temperature (Tg) between 50-95°C | Fused Deposition Modeling (FDM) | | Polyamide (Nylon) [4] [5] | Monomer for synthesizing long-chain polyamides like Nylon 12-12. | • High strength & durability • Low moisture absorption • Good chemical resistance | Fused Deposition Modeling (FDM) |
This protocol details the synthesis of a photocurable, bio-based Non-Isocyanate Polyhydroxyurethane (NIPU) crosslinker using this compound, adapted from recent research [1]. The resulting polymer can be functionalized and formulated into a resin for vat photopolymerization.
Objective: To synthesize a methacrylated aliphatic polyhydroxyurethane (PHU) crosslinker from this compound and a cyclic carbonate.
Materials:
The synthesis is a two-step process involving the initial formation of the PHU prepolymer followed by its functionalization with photopolymerizable groups.
Procedure:
Step 1: Synthesis of Polyhydroxyurethane (PHU) Prepolymer
Step 2: Methacrylation of PHU Prepolymer
Formulation and 3D Printing (Vat Photopolymerization)
The table below summarizes key technical contexts where this compound is utilized, highlighting its role and the associated purification challenges mentioned in the research.
| Application Context | Role of this compound | Mentioned Purification Challenge/Method |
|---|---|---|
| Multimodal Chromatography Resin [1] | Ligand for mAb polishing | Impurities (HCPs) separated from the resin, not the diamine itself. |
| Inorganic-Organic Hybrid Crystals [2] | Bolaamphiphile cation precursor | Recrystallization of the hybrid (C12N2-H2W12) from water/organic solvents was unsuccessful. |
| Synthesis of Philanthotoxin Analogues [3] | Polyamine backbone for toxins | Purification of highly polar final toxins is troublesome; preparative reverse-phase HPLC is not easily applied on a gram-scale. |
Here are the detailed experimental methodologies where this compound plays a critical role.
This protocol uses this compound as a key ligand to create a resin for purifying monoclonal antibodies (mAbs).
This workflow can be visualized as follows:
This method describes the formation of single crystals using this compound as a structure-directing cation.
Q: What is the significance of the long alkyl chain in this compound when used as a chromatography ligand? A: Research indicates that the long alkyl chain (dodecane) contributes significantly to the ligand's performance. In a comparative study, a prototype immobilized with this compound exhibited the best performance for host cell protein (HCP) removal, which was attributed to the properties of its long alkyl chain [1].
Q: I am synthesizing philanthotoxin analogues using 1,12-diaminododecane. Why is purification difficult, and what are my options? A: The final toxin molecules are highly polar, which makes standard purification techniques challenging. While preparative reverse-phase HPLC has been used, the literature states it is "troublesome" and "not easily applied for gram-scale purifications." The cited study developed a high-yielding sequential solution-phase synthesis method to improve purity during synthesis and maximize yield, achieving an overall yield of 58% for PhTX-12 from 1,12-diaminododecane [3].
Based on the available literature, here are the main points to guide your work with this compound:
The table below summarizes the core solubility characteristics of 1,12-Dodecanediamine and the corresponding strategies to improve its dissolution.
| Aspect | Key Characteristic | Recommended Improvement Strategy |
|---|---|---|
| General Solubility | Poorly soluble in water; better soluble in non-polar organic solvents [1] | Use non-polar or low-polarity solvents (e.g., hexane, dichloromethane) [1]. |
| Solvent Type | Hydrophobic long chain dominates; amine groups can form hydrogen bonds [1] | For polyamides derived from it, use polar aprotic solvents (e.g., DMSO, DMF, NMP) [2]. |
| Temperature Effect | Increased temperature may enhance solubility in organic solvents [1] | Apply moderate heating to facilitate dissolution [1]. |
| Handling & Safety | Melting Point: 67-69 °C [3] Hazard Statements: H302-H314-H317 (Harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction) [3] | Melt the solid before use; wear appropriate personal protective equipment (PPE) like gloves and faceshields [3]. |
Its molecular structure features a long-chain dodecane backbone (C12), which is highly hydrophobic. This strong non-polar character overwhelms the modest water-affinity provided by the two terminal amine groups, leading to very low water solubility [1].
A two-step approach is recommended for both safety and efficiency:
Critical Safety Note: This compound is corrosive and can cause severe skin burns and eye damage [3]. You must wear appropriate Personal Protective Equipment (PPE), including gloves, faceshields, and eyeshields when handling it [3].
Yes, the solubility of polyamides (nylons) derived from this diamine can be significantly improved by incorporating specific chemical structures. For instance, research shows that polyamides made from this compound and an l-tartrate-derived diacid are soluble in DMF, DMSO, and NMP [2]. This is because the bulky side groups in the polymer chain disrupt the regular packing and strong intermolecular hydrogen bonding, thereby enhancing solubility [2].
The following workflow outlines a systematic approach to dissolving this compound in your lab experiments.
Here is a detailed methodology for a standard dissolution process.
Title: Dissolution of this compound in Hexane with Heating
Objective: To effectively dissolve solid this compound for use in a synthesis reaction.
Principle: The long hydrocarbon chain of this compound makes it hydrophobic, resulting in poor solubility in water but better solubility in non-polar organic solvents like hexane. Applying heat increases kinetic energy and improves solubility [1].
Materials:
Procedure:
Safety Precaution: The experiment must be conducted in a fume hood. Wear appropriate PPE, including nitrile or neoprene gloves, a lab coat, and safety goggles, as this compound is corrosive and can cause skin and eye damage [3].
The table below summarizes the key identification and property data for 1,12-Dodecanediamine, which is foundational for its safe handling and storage [1] [2].
| Property | Value / Description |
|---|---|
| Common Name | This compound (also known as 1,12-Diaminododecane, Dodecamethylenediamine) [1] [2] |
| CAS Number | 2783-17-7 [1] [2] |
| Molecular Formula | C₁₂H₂₈N₂ [1] [2] |
| Molecular Weight | 200.36 g/mol [1] [2] |
| Physical State | Solid (at room temperature) [1] |
| Melting Point | 67-69 °C [1] |
| Boiling Point | ~274.9 °C (at 760 mmHg) [1] |
| Density | ~0.9 g/cm³ [1] |
| Flash Point | ~155.0 °C [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction [1]. |
Here are answers to common questions and issues related to handling and storing DDA.
Q1: What are the critical storage conditions to prevent degradation of DDA? Store in a cool, dry, and well-ventilated place. As a solid with a melting point of 67-69°C, it must be kept away from heat sources. The container must be tightly sealed and made of a compatible material (e.g., amber glass or certain plastics) to protect it from two main degradation pathways:
Q2: What personal protective equipment (PPE) is required when handling DDA? Due to its corrosive nature (GHS05) and potential to cause skin and eye damage, the following PPE is essential [1]:
Q3: My solid DDA appears discolored. What does this indicate and can it still be used? Discoloration (e.g., a yellow or brownish tint) is a strong visual indicator of oxidation or contamination from exposure to air or moisture. The extent of degradation and its impact on your experiment must be evaluated.
Q4: What should I do if I suspect my DDA has absorbed moisture? If the solid shows signs of clumping or wetness, it has likely absorbed moisture. This can compromise its weighing accuracy and reactivity.
This protocol outlines a method to experimentally verify the stability of your DDA stock under different storage conditions, helping you establish reliable in-house storage guidelines.
1. Objective To evaluate the physical and chemical stability of this compound samples subjected to different storage conditions over time.
2. Materials
3. Methodology
The following workflow diagrams the experimental setup and analysis process:
1,12-Dodecanediamine is a linear alkane chain with an amine group at each terminus. This structure makes it a valuable monomer and building block in various chemical syntheses.
The table below summarizes its key applications and associated handling considerations:
| Application Area | Specific Use | Notes / Relevance for Troubleshooting |
|---|---|---|
| Polymer Science | Monomer for Polyesteramides (PEAs) [1] and Nylon families [2] | Amide bonds confer mechanical strength and thermal stability. Purity is critical for achieving high molecular weight. |
| Pharmaceutical Research | Linker in synthesizing potential anticancer bisintercalators [3] | The diamine chain connects molecular units. Yield can impact drug efficacy and purity. |
| Mineral Processing | Component in mixed collector systems for flotation [4] | Used as DDA (Dodecylamine). Performance is highly sensitive to pH and molar ratios. |
For experiments involving this compound, several parameters require systematic optimization. The diagram below outlines the key factors and their logical relationships in the experimental workflow.
Here are detailed considerations for the parameters in the workflow:
Chemical Environment (pH): The protonation state of the amine groups is highly pH-dependent, which directly influences reactivity.
Molar Ratios: The stoichiometry of this compound relative to other reactants is critical.
Physical Conditions & Equipment: Industrial reports highlight that these factors are crucial for both yield and safety [2].
What are the primary reliability challenges when working with this compound? The main challenges involve equipment corrosion in production-scale reactors, which can lead to leaks and contamination, and process variability that affects product consistency. Implementing regular maintenance and robust process controls is essential [2].
Is this compound used in biodegradable materials? Yes. It can be used as a monomer in the synthesis of bio-based Polyesteramides (PEAs), which are designed to be biodegradable while maintaining good mechanical strength [1].
To effectively optimize your reaction, focus on these core principles derived from the literature:
The table below summarizes two modern polymerization methods using 1,12-Dodecanediamine, highlighting critical control parameters for each.
| Method | Key Monomers/Components | Critical Process Control Parameters | Key Outcomes/Properties Influenced |
|---|---|---|---|
| One-Pot Melt Polycondensation [1] | This compound, Dodecanedioic acid, Poly(propylene glycol) diamine (Jeffamine) | Stoichiometric balance of acid and amine groups; Temperature profile; Reaction time; Soft segment content (10-76 wt%) [1]. | Microphase separation; Crystallinity; Intrinsic viscosity [η] (measured in m-cresol at 25°C) [1]; Mechanical properties & elasticity [1]. |
| Catalyst-Free Low-Temperature Polycondensation [2] | This compound, Dimethyl acetone-1,3-dicarboxylate (DADC) | Moderate temperature (80–120°C); Absence of catalysts; Mole ratio of DADC to amine [2]. | High polymerizability under mild conditions; Chemically recyclable polyamides [2]. |
Here are detailed methodologies for key experiments cited in the search results, which you can use as a reference for process control.
This protocol is adapted from the synthesis of TPAEs using PA1212 and polyetheramine.
[η] = [2(η_sp - ln η_r)]^(1/2) / c [1].This protocol leverages the high reactivity of DADC for energy-efficient synthesis.
The following diagram illustrates the core workflow and critical control points for a typical polycondensation process with this compound.
While explicit FAQs were not found, the following questions are inferred from the technical data and are critical for process control.
Q: Why is stoichiometric balance so critical in polycondensation?
Q: What are the key advantages of the DADC method over traditional polycondensation?
Q: How can I monitor the progress of the polymerization in real-time?
The search results lack explicit troubleshooting guides, but the following points can help diagnose common issues.
The table below summarizes the key identification and hazard information for 1,12-Dodecanediamine.
| Property | Description |
|---|---|
| CAS Registry Number | 2783-17-7 [1] [2] [3] |
| Molecular Formula | C₁₂H₂₈N₂ [1] [2] [3] |
| Molecular Weight | 200.37 g/mol [1] [3] |
| Physical Description | White to almost white powder to lump [3] |
| Major Hazards | Toxic if inhaled. Harmful if swallowed. Causes skin and serious eye irritation. May cause allergic skin reaction. Very toxic to aquatic life. [3] |
Handling and Storage Protocols:
Here are solutions to problems you might encounter when working with this compound.
| Problem | Possible Cause & Solution |
|---|---|
| Material discoloration or degraded performance | Cause: Exposure to air or moisture. Solution: Always handle under an inert atmosphere. Ensure the container is purged with inert gas before sealing. Check storage temperature is below recommended 15°C [3]. |
| Low yield or side reactions in polymerization | Cause: Moisture contamination depletes the diamine monomer. Solution: Use rigorously dried solvents and reagents. Maintain inert atmosphere throughout reaction [4] [3]. |
| Skin irritation or allergic reaction after contact | Cause: Direct skin contact. Solution: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation persists [3]. |
| Inhalation of dust | Cause: Inadequate ventilation or lack of respiratory protection. Solution: Immediately move to fresh air and call a poison center or doctor [3]. |
The diagram below outlines a general workflow for safely preparing this compound for use in an experiment, such as polymer synthesis.
This compound is a key monomer in polycondensation reactions. Here is a generalized protocol based on its use in synthesizing Thermoplastic Polyamide Elastomers (TPAEs) [4]:
This compound is a C12 aliphatic diamine. The table below summarizes its key identifiers and hazardous properties as reported in the search results [1].
| Property | Description |
|---|---|
| CAS Number | 2783-17-7 |
| Molecular Formula | C₁₂H₂₈N₂ |
| Major Category | Nitrogen Compounds / Aliphatic Amines |
| Physical Description | Aqueous solution (90% water) |
| Hazards | Causes skin burns; eye irritant; may cause skin sensitization; harmful by ingestion; inhalation may cause corrosive injuries to respiratory tract. |
While direct color stabilization methods for this compound are not detailed, the search results show its use in systems where stability is a key concern.
Based on the general principles of handling and stabilizing similar chemicals, you could adopt the following experimental workflow to investigate color stabilization for this compound.
Here are some potential questions that could form the basis of your FAQ section, with answers inferred from general chemical knowledge and the context provided.
Q1: Why does my this compound sample turn yellow over time?
Q2: What are the critical safety precautions when handling this chemical?
Q3: How can I prevent undesirable color formation when using this compound in a polymer synthesis?
FAQ 1: What are the primary biological pathways for producing 1,12-dodecanediamine? The primary route involves using engineered microorganisms as whole-cell biocatalysts. A prominent method utilizes a reconstructed CYP153A monooxygenase operon from Marinobacter aquaeolei in a recombinant E. coli system. This system hydroxylates dodecane to 1,12-dodecanediol, which can then be further converted to the diamine through subsequent biological or chemical steps [1]. Other strategies focus on metabolic engineering to produce diamines directly from renewable carbon sources like sugars [2].
FAQ 2: What are the most common challenges in scaling up bio-based diamine production? The key challenges include [1] [2]:
FAQ 3: How can I improve the stability and reusability of biocatalysts in these processes? Recent research shows that forming dynameric cross-linked enzyme aggregates (dCLEAs) is highly effective. By cross-linking enzymes (like lipases) with amphiphilic dynamers containing components like this compound itself, you can create nanoparticles that enhance catalytic activity, stabilize the enzyme structure, and facilitate easy recovery and reuse [3].
| Problem Area | Specific Issue | Potential Causes & Diagnostic Tips | Recommended Solutions |
|---|
| Whole-Cell Biocatalysis | Low hydroxylation yield & slow reaction rate [1] | • Poor alkane (C12) uptake by cells. • Low expression/activity of monooxygenase. • Product over-oxidation. | • Co-express a membrane facilitator (e.g., AlkL) [1]. • Use an inducible, high-activity operon (e.g., repaired CYP153AM.aq) [1]. • Optimize fed-batch culture to maintain low, non-toxic product concentration [1]. | | Fermentation & Metabolic Engineering | Low diamine titer & host cell toxicity [2] | • Product toxicity disrupting cell membranes. • Inefficient metabolic pathway flux. • Weak key enzyme (decarboxylase) activity. | • Engineer host for higher product tolerance (adaptive evolution) [2]. • Overexpress exporter genes to shuttle diamine out of cells [2]. • Use protein engineering (e.g., on lysine/ornithine decarboxylase) for higher activity/stability [2]. | | Downstream Processing | Difficulty in product separation & purification | • Complex fermentation broth. • Similar physicochemical properties of by-products. | • Use in-situ product recovery (e.g., two-phase extraction) [1]. • Develop specific crystallization methods based on even-odd effect properties [4]. |
Protocol 1: Whole-Cell Biotransformation for 1,12-Dodecanediol Production
This protocol is based on the efficient system developed using a recombinant E. coli strain [1].
The workflow below illustrates this biotransformation and subsequent conversion process:
Protocol 2: Enhancing Lipase Activity with Dynameric Cross-Linking
This protocol describes how to use dynamers to activate and stabilize enzymes, which can be crucial for downstream enzymatic steps [3].
Adhering to environmental, health, and safety regulations is fundamental for researchers working with chemical substances. The following key North American regulations apply to the handling and management of this compound and related waste [1] [2] [3].
| Regulatory Area | Governing Body/Agency | Key Requirements for Researchers |
|---|---|---|
| Chemical Safety & Environmental Protection | EPA (Environmental Protection Agency) | Compliance with regulations on chemical emissions, waste management, and sustainable manufacturing practices [1] [3]. |
| Workplace Safety | OSHA (Occupational Safety and Health Administration) | Adherence to standards for handling hazardous chemicals to ensure worker health and safety [1] [3]. |
| Hazardous Waste Manifest System | EPA (under RCRA) | Use of the e-Manifest system for tracking hazardous waste shipments; mandatory registration for obtaining final signed manifest copies [2]. |
| PFAS Reporting | EPA (under TSCA) | Reporting of data on Per- and Polyfluoroalkyl Substances (PFAS) uses, production volumes, disposal, exposures, and hazards since 2011 [2]. |
Here are answers to common compliance questions that may arise during research involving this compound.
Q1: What are the primary regulatory drivers affecting this compound research in North America? The regulatory landscape is increasingly shaped by a push for sustainability and safety. Key drivers include [1] [3]:
Q2: How does the push for "green chemistry" influence research on this compound? The market is seeing a shift towards bio-based alternatives and sustainable production methods. For researchers, this means [1] [4]:
Q3: What is the new key requirement for the RCRA hazardous waste manifest system in 2025? Starting December 1, 2025, a new EPA rule for the e-Manifest system takes effect. Both large and small quantity generators will be required to register for the e-Manifest system to electronically obtain final signed copies of their hazardous waste manifests. This applies even to labs shipping small lab packs [2].
Q4: My research lab needs to ship lab packs of hazardous waste. What should I know? Packing, labeling, shipping, and documenting lab packs can be complex. Key points include [2]:
Q5: Are there new reporting requirements for specific chemical substances? Yes, significant new reporting rules for PFAS are in effect. Since July 11, 2025, any entity that has manufactured or imported PFAS in any year since 2011 must report available data on the substances' uses, production volumes, disposal, exposures, and hazards to the EPA. Small manufacturers have a longer reporting window [2].
The following diagram outlines a logical workflow for evaluating regulatory requirements in your research projects.
For projects involving hazardous waste, this detailed workflow focuses on the documentation and shipping process.
The search results lack specific experimental data or chemical properties for this compound that would be needed for a complete troubleshooting guide with lab protocols.
To build a more comprehensive knowledge base, I suggest you:
The production and supply of 1,12-Dodecanediamine face several interconnected challenges that can impact research and development activities. The table below summarizes the core issues and the corresponding strategic solutions derived from industry analyses.
| Challenge Category | Specific Issues | Proposed Mitigation Strategies |
|---|---|---|
| Production & Process | Complex manufacturing process; High energy consumption; Equipment wear and corrosion leading to downtime [1]. | Implement AI-driven process optimization; Adopt predictive maintenance; Explore green chemistry and renewable feedstocks [2] [1]. |
| Raw Material & Cost | Volatility in raw material prices (e.g., dodecanol); High capital expenditure on advanced equipment; Substantial energy costs [1] [3]. | Optimize procurement schedules using predictive analytics; Invest in energy-efficient technologies [2] [3]. |
| Regulatory & Compliance | Stringent and evolving safety & environmental regulations (e.g., from EPA, OSHA); Need for rigorous documentation [4]. | Use AI tools for real-time regulatory monitoring; Invest in robust compliance management systems [2] [4]. |
| Competition & Market | Competition from cheaper alternative chemicals (e.g., Polyamide 6); Emergence of new, more efficient polymers [3]. | Focus on developing high-purity or bio-based variants for niche applications; Strengthen value proposition in high-performance sectors [5] [3]. |
For scientists and researchers whose work depends on a reliable supply of this compound, adopting the following practices can help minimize experimental disruptions:
I hope this overview of the challenges and strategic solutions is helpful. To assist in visualizing a proactive management approach, the following diagram outlines a continuous cycle for managing supply chain risks.
| Material Name | Key Characteristics / Role | Relevant Applications |
|---|---|---|
| 1,5-Pentanediamine [1] | Bio-based diamine; more sustainable alternative for polyamide production. | Production of bio-based nylons (e.g., PA 56) for automotive and textiles. |
| 1,6-Hexanediamine [2] | A shorter-chain diamine; common, cost-competitive building block. | Synthesis of Nylon 66; a widely used polymer. |
| Polyamide 6 (from Caprolactam) [3] | A competing polymer, not a direct DDA substitute but a market alternative. | A cheaper alternative to Polyamide 12 in various industrial applications. |
| Polyamine Linkers (Research Use) [4] | Various synthetic diamines (e.g., 1,4-bis(3-aminopropyl)piperazine, 4,9-dioxa-1,12-dodecanediamine) used as linkers in drug design. | Research and synthesis of polyamine conjugates (bisintercalators) for potential anticancer drugs. |
The context in which you use DDA significantly influences the best alternative. Here are detailed guides for different experimental scenarios.
In polymer science, alternatives are often chosen based on the final polymer's desired properties (e.g., flexibility, strength, sustainability) or cost.
Alternative 1: 1,5-Pentanediamine for Bio-based Nylon
Alternative 2: 1,6-Hexanediamine for Cost-Effective Polyamides
In drug development, DDA and similar diamines are primarily used as linkers to connect bioactive molecules. The choice of linker is critical as it affects the compound's DNA-binding affinity, cytotoxicity, and overall pharmacokinetics [4].
Alternative Materials: Researchers systematically use a toolkit of polyamine linkers, including:
Experimental Protocol: Evaluating Cytotoxic Activity This is a standard method to test the efficacy of newly synthesized polyamine conjugates.
The workflow for this drug discovery process can be summarized as follows:
What are the primary market challenges for 1,12-Dodecanediamine that make alternatives attractive?
The main challenges are volatility in raw material prices and competition from cheaper alternatives like Polyamide 6 (derived from caprolactam). Furthermore, stricter environmental regulations are pushing the industry toward bio-based and sustainable alternatives, such as 1,5-Pentanediamine [1] [3].
In enzymatic activation research, how does this compound compare to 1,6-Hexanediamine?
In studies where diamines are used to synthesize dynamers (dynamic polymers) for lipase activation, the more hydrophobic This compound (P2) showed a stronger binding affinity to the enzyme than the shorter-chain 1,6-Hexanediamine (P1). This resulted in the formation of more stable enzyme-dynamer nanoparticles and a greater enhancement of catalytic activity [2].
For any analytical work, correct identification and safe handling are paramount. The table below summarizes the core information for 1,12-Dodecanediamine.
| Property | Description |
|---|---|
| CAS RN | 2783-17-7 [1] |
| Synonyms | 1,12-Diaminododecane, Dodecamethylenediamine [1] |
| Molecular Formula | C₁₂H₂₈N₂ [1] |
| Molecular Weight | 200.37 g/mol [1] |
| Physical Form | White to almost white powder or lump [1] |
| Melting Point | 70 °C [1] |
| Purity | >98.0% (typical commercial purity) [1] |
| Hazard Statements | H331: Toxic if inhaled. H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. H400: Very toxic to aquatic life. [1] |
| Precautionary Measures | Use in well-ventilated area. Wear protective gloves/eye protection. Avoid release to the environment. Store in a cool, dark place, under inert gas. [1] |
Developing an analytical method involves a structured process to define and optimize all parameters. The following diagram outlines the key stages, from sample preparation to final quantification.
Here are some common questions and issues that may arise during analysis, with guidance on how to address them.
| Question / Issue | Possible Cause & Solution |
|---|---|
| How is purity typically analyzed? | Purity is commonly assessed by Gas Chromatography (GC) and/or Nonaqueous Titration [1]. |
| Unexpected peaks in chromatogram. | Sample or solvent contamination. Ensure all glassware and cuvettes are thoroughly cleaned. Handle samples with gloves to avoid fingerprints [2]. |
| Low or fluctuating signal during analysis. | Sample concentration too high (causing light scattering) or instrument instability. Dilute the sample or use a cuvette with a shorter path length. For instruments, ensure the light source has warmed up sufficiently (e.g., 20 mins for halogen lamps) [2]. |
| How can I quantify it in a complex mixture? | Chromatographic separation (HPLC/GC) coupled with Mass Spectrometry (MS) is the standard approach for selective quantification in mixtures. This often requires method development specific to your sample matrix. |
| Is it compatible with UV-Vis detection? | Its primary amine groups have weak UV absorption. Direct UV-Vis detection may lack sensitivity. Consider derivatization with a UV- or fluorescence-tagging reagent for enhanced detection. |
The table below summarizes key performance data for this compound (DA122) in comparison to other diamine compounds:
| Application Area | Comparative Compound(s) | Key Performance Metrics | Experimental Conditions | Results & Performance of DA122 |
|---|---|---|---|---|
| Mineral Flotation [1] | Dodecylamine (DDA) | Spodumene recovery rate; Selectivity against feldspar | Micro-flotation; 2x10⁻⁴ mol/L total collector concentration; pH=8; NaOL:DA122 molar ratio 12:1 | ~10% Higher Recovery: Achieved 82.16% spodumene recovery vs. 72.03% with NaOL/DDA [1]. |
| Mineral Flotation [1] | Dodecylamine (DDA) | Surface tension reduction; Critical Micelle Concentration (CMC) | Surface tension measurements of aqueous collector solutions at 25°C | Enhanced Surface Activity: Lower CMC of 0.42 mmol/L for NaOL/DA122 vs. 0.52 mmol/L for NaOL/DDA, indicating stronger collecting power [1]. |
| Enzymatic Polymerization [2] | DETA, EDDA (heteroatom diamines) | Molecular weight (Mw) of synthesized polyamides | Bulk polymerization with Novozyme 435 (N435) catalyst; 80°C; 70 hrs | Higher Molecular Weight: Produced polymers with Mw of ~16,600 g/mol, significantly higher than polyamides from DETA or EDDA [2]. |
| Enzymatic Polymerization [2] | DETA, EDDA (heteroatom diamines) | Catalyst activity & reactivity | N435-catalyzed polycondensation with dimethyl 2,5-furandicarboxylate (DMFDCA) | Superior Reactivity: N435 shows the highest catalytic activity toward DODA (a related ether-containing diamine) compared to DETA and EDDA [2]. |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for the key experiments cited.
This protocol evaluates the effectiveness of DA122 as part of a combined collector in separating the lithium-bearing mineral spodumene from gangue minerals like feldspar.
Key Steps:
This protocol describes the synthesis of polyamides using diamines and a furanic diester via enzymatic catalysis.
Key Steps:
The experimental data indicates that this compound is a high-performance compound in its specific niches:
It is important to note that this performance comparison is based on a selection of available studies. For a comprehensive understanding, particularly in the context of drug development, you may need to investigate other specific diamine properties, such as toxicity, bioavailability, and specific receptor-binding affinities, which are not covered in the cited industrial and materials science research.
The table below summarizes key identifying information and physical properties for this compound.
| Property | Value / Description |
|---|---|
| Chemical Formula | C12H28N2 [1] |
| Molecular Weight | 200.36 g/mol [1] [2] |
| CAS Registry Number | 2783-17-7 [1] [2] |
| Other Names | Dodecamethylenediamine, 1,12-Diaminododecane [1] [2] |
| Appearance | White to almost white powder to lump [2] |
| Purity | >98.0% [2] |
| Melting Point | 70 °C [2] |
| Boiling Point | 145 °C at 2 mmHg [2] |
| Solubility | Soluble in Ethanol [2] |
While the search results lack explicit experimental protocols for this compound, they point to common techniques used for organic compound characterization. The following diagram outlines a potential workflow for its full analysis.
The specific application of these techniques would typically include:
The search results indicate that 1,12-Dodecanediamine is primarily used in research as a building block or linker molecule, but the papers focus on its application rather than on methods to check its purity.
The table below summarizes the contexts in which this compound was mentioned, which can inform your own assessment strategy.
| Field of Application | Role of this compound | Potential Purity Concerns (Indirect) | Source |
|---|---|---|---|
| Multimodal Chromatography | Ligand on chromatography resin | Ligand structure & performance impact | [1] |
| Material Science | Linker in tetraphenylethylene (TPE) derivatives | Impact on self-assembly & optical properties | [2] |
| Dynamer Synthesis | Hydrophobic building block for polymers | Impact on nanoparticle formation & enzyme activity | [3] |
| Flotation Agent | Component of a combined cationic collector | Impact on flotation efficiency & collector properties | [4] |
Since the search results lack specific purity assessment techniques, you will likely need to develop your own testing protocols. Here is a logical workflow to establish these methods, based on standard laboratory practice for a compound of this nature.
Define the Purity Hypothesis: Start by listing potential impurities. For this compound, these could include:
Select Analytical Techniques: Choose methods based on the hypothesized impurities.
Method Development and Validation:
To build your guide with the experimental data you require, consider these avenues:
The table below summarizes key properties of a bio-based polymer where DDA is a key monomer, illustrating the high performance achievable with bio-derived DDA.
| Polymer Name | Key Monomers | Thermal Properties | Mechanical Properties | Key Characteristics | Application | Source |
|---|
| Bio-based PA12,36 | 1,12-Dodecanediamine (DDA) & Fatty Dimer Acid (FDA) [1] | - Melting Temp (Tm): 85.8 °C
Producing DDA directly through microbial fermentation is a active area of research. The following diagram illustrates two primary biosynthetic pathways for producing DDA and related monomers from hydrocarbons.
The pathways shown above are supported by these specific experimental methodologies:
Pathway 1: Engineering Yarrowia lipolytica [2]
ACO1–6) and four fatty aldehyde dehydrogenase genes (FALDH1-4) were deleted to block the β-oxidation pathway and prevent over-oxidation.Pathway 2: Recombinant E. coli Biotransformation [3]
AlkL from Pseudomonas putida was co-expressed to enhance substrate permeability.The available data indicates that bio-based DDA can serve as a competent building block for high-performance polymers like PA12,36, which exhibit excellent thermal stability, mechanical strength, and elasticity [1]. The primary motivation for developing bio-based routes is sustainability.
The table below summarizes the role and performance of DDA in different polymer systems as reported in recent scientific literature.
| Polymer System | Role of this compound | Key Experimental Findings & Efficacy | Data Source |
|---|
| Thermoplastic Polyamide Elastomers (TPAEs) | A monomer (with dodecanedioic acid) forming the hard, crystalline polyamide (PA1212) block in a copolymer with polyetheramine soft segments [1]. | • Microphase Separation: Creates crystalline polyamide domains that act as physical cross-links, providing strength and elasticity. • Mechanical Properties: Resulting TPAEs show high elastic recovery and low residual strain. • Low-Temperature Performance: TPAEs with high soft content (62-76 wt%) exhibit excellent damping performance at low temperatures. • Material Density: Produces lightweight polymers with a density between 1.01 and 1.03 g/cm³ [1]. | | Starch-Based Food Packaging Films | Reacts with dialdehyde groups in oxidized starch to form a Schiff base, creating a benzooxazine derivative that enhances the film's properties [2]. | • Hydrophobicity: Imparts water-resistant properties to the starch film. • Antimicrobial Activity: The resulting film shows efficacy against microbes, helping to preserve food. • UV Resistance: The film exhibits UV-blocking capabilities. • Food Preservation: Effectively extended the shelf life of mangoes and grapes in tests [2]. |
For researchers seeking to replicate or understand these studies, here is a summary of the key experimental methodologies.
This one-pot melt polycondensation method provides a route to prepare TPAEs with high tolerance for compatibility between polyamide and polyether oligomers [1].
Key Materials:
Polymerization Procedure:
Characterization & Testing Methods:
This protocol outlines the synthesis of a hydrophobic and antimicrobial film for food preservation applications [2].
Key Materials:
Film Fabrication Procedure:
Characterization & Testing Methods:
The table below summarizes the key identifying information and thermal data for this compound from chemical suppliers and databases.
| Property | Value | Source / Notes |
|---|---|---|
| CAS RN | 2783-17-7 | [1] [2] [3] |
| Molecular Formula | C12H28N2 | [1] [2] [3] |
| Molecular Weight | 200.36 g/mol (200.37 g/mol also reported) | [1] [2] |
| Melting Point | 70 °C | [1] |
| Boiling Point | 145 °C at 2 mmHg (approx. 0.26 kPa) | [1] |
While a direct comparison is not available, the search results provide context on how this compound is used in high-performance materials, which implies certain stability characteristics.
For a meaningful comparison guide, I suggest generating your own experimental data or consulting specialized literature. Here is a potential workflow for such an investigation:
The table below summarizes the key physical and thermodynamic properties of 1,12-Dodecanediamine found in the search results. Please note that these are not direct mechanical properties like tensile strength or modulus [1] [2].
| Property | Value | Unit | Source / Notes |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₈N₂ | - | [1] |
| Molecular Weight | 200.3641 | g/mol | [1] |
| Melting Point | 391.52 | K (approx. 118.4 °C) | Joback Calculated Property [2] |
| Boiling Point | 619.02 | K (approx. 345.9 °C) | Joback Calculated Property [2] |
| Critical Temperature | 799.85 | K | Joback Calculated Property [2] |
| Critical Pressure | 2010.00 | kPa | Critical Property [2] |
| Standard Enthalpy of Vaporization | 63.59 | kJ/mol | Joback Calculated Property [2] |
Since direct data is unavailable, here are practical steps you can take to obtain the mechanical properties of this compound:
The following diagram outlines a generalized experimental workflow for characterizing the mechanical properties of a chemical compound like this compound, which you could use as a reference for your own testing protocols.
Experimental Workflow for Characterizing Polymer Monomers
Corrosive;Irritant